4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine
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Overview
Description
4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine is a heterocyclic compound that features a benzothiazole ring substituted with a nitro group at the sixth position and a morpholine ring at the second position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of 4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound interacts with its targets by inhibiting the activity of the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins. This leads to a decrease in inflammation and pain, which are downstream effects of prostaglandin production.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine typically involves the coupling of substituted 2-amino benzothiazoles with morpholine derivatives. One common method includes the condensation of 6-nitrobenzo[d]thiazol-2-amine with 4-(2-chloroethyl)morpholine hydrochloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. These methods would involve large-scale reactions with appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite can be used to reduce the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
Reduction: The major product of the reduction of the nitro group is 4-(6-aminobenzo[d]thiazol-2-yl)morpholine.
Substitution: Depending on the substituent introduced, various substituted benzothiazole derivatives can be formed.
Scientific Research Applications
4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
4-(6-Aminobenzo[d]thiazol-2-yl)morpholine: This compound is similar but has an amino group instead of a nitro group.
4-(6-Methoxybenzo[d]thiazol-2-yl)morpholine: This derivative has a methoxy group at the sixth position of the benzothiazole ring.
Uniqueness
4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in studies related to electron-withdrawing effects and their impact on biological activity.
Properties
IUPAC Name |
4-(6-nitro-1,3-benzothiazol-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c15-14(16)8-1-2-9-10(7-8)18-11(12-9)13-3-5-17-6-4-13/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMMDSSNFJJMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975192 |
Source
|
Record name | 2-(Morpholin-4-yl)-6-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5978-06-3 |
Source
|
Record name | 2-(Morpholin-4-yl)-6-nitro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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